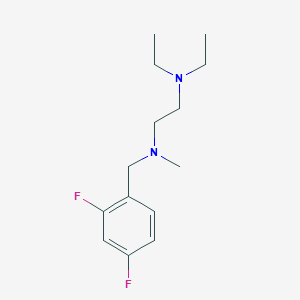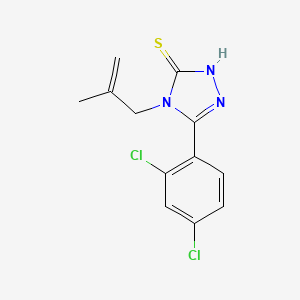![molecular formula C18H21NO3 B5654147 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol is a compound that has garnered interest in the field of organic chemistry due to its complex structure and potential applications. It belongs to a class of compounds that include isoquinolines, which are known for their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multistep processes, typically starting from simpler molecules. For instance, cyclization reactions of related compounds, like the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, involve complex transformations including chlorination and treatment with ammonia (Ando, Tokoroyama, & Kubota, 1974).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray diffractometric analysis. This method has been used to determine the absolute configurations of optical antipodes of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline (Mondeshka et al., 1992).
Chemical Reactions and Properties
Isoquinolines, including those similar to the compound , undergo various chemical reactions. These reactions can include oxidative coupling and cyclization, leading to the formation of unique structural motifs (Kametani, Fukumoto, Kawatzu, & Fujihara, 1970).
Physical Properties Analysis
The physical properties of isoquinoline derivatives can be characterized using different spectroscopic methods. For instance, the crystal and molecular structures of dihydroisoquinolines have been analyzed to understand their tautomeric forms and physical state (Davydov et al., 1993).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their unique structural features. For example, the electrochemical oxidation of aromatic ethers, including 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, can lead to various products, demonstrating the complexity of their chemical behavior (Carmody, Sainsbury, & Newton, 1980).
Propriétés
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-9-14-7-8-19(12-15(14)10-18(17)22-2)11-13-3-5-16(20)6-4-13/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXLAXXEQBQLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)

![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5654112.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B5654115.png)
![1-{2-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5654119.png)
![1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one](/img/structure/B5654132.png)
![2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654134.png)

![(1-{3-[(5,6-dimethylpyrimidin-4-yl)amino]propyl}piperidin-2-yl)methanol](/img/structure/B5654142.png)
![(3-(3-methyl-2-buten-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5654145.png)
